molecular formula C10H14ClNO3 B13105224 2-(3-Aminopropoxy)benzoic acid hydrochloride

2-(3-Aminopropoxy)benzoic acid hydrochloride

Cat. No.: B13105224
M. Wt: 231.67 g/mol
InChI Key: BEDQSFXLAQFIFT-UHFFFAOYSA-N
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Description

2-(3-Aminopropoxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminopropoxy group attached to a benzoic acid moiety, which is further stabilized by the hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropoxy)benzoic acid hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropoxy)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminopropoxy group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-Aminopropoxy)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopropoxy)benzoic acid
  • 3-(2-Aminopropoxy)benzoic acid
  • 2-(3-Aminopropoxy)benzoic acid methyl ester

Uniqueness

2-(3-Aminopropoxy)benzoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

2-(3-aminopropoxy)benzoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13;/h1-2,4-5H,3,6-7,11H2,(H,12,13);1H

InChI Key

BEDQSFXLAQFIFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCCCN.Cl

Origin of Product

United States

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